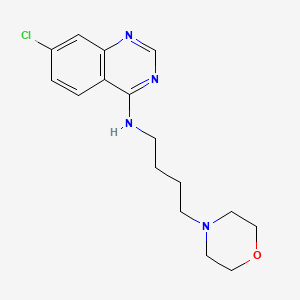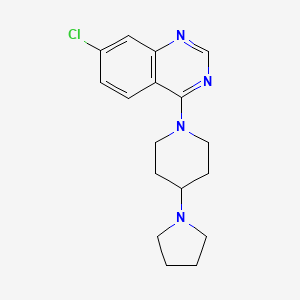
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide, also known as MPMPA, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been shown to have various biochemical and physiological effects such as reducing the production of reactive oxygen species, inhibiting the expression of matrix metalloproteinases, and regulating the activity of various enzymes such as COX-2 and iNOS. 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide also modulates the expression of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, the limitations of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide include its high cost, low bioavailability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide research such as exploring its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Future research could also focus on developing more efficient synthesis methods for 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide and improving its bioavailability and pharmacokinetic properties. Additionally, the development of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide derivatives could lead to the discovery of more potent and selective compounds with fewer side effects.
In conclusion, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Future research could lead to the discovery of more efficient and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 2-methyl-5-pyrimidine amine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide. The synthesis method of 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-(2-methoxyphenyl)-N-(2-methyl-5-pyrimidinyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-8-12(9-16-10)17-14(18)7-11-5-3-4-6-13(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLRSJFZWPHKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)



![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)

![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)


![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)